1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride
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Overview
Description
1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride is a synthetic organic compound with the molecular formula C20H25NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and a phenylbutanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride typically involves the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with 2-phenylbutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed for this purpose .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylbutanone derivatives.
Scientific Research Applications
1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
- 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol
Uniqueness: 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride is unique due to its specific structural features, such as the presence of both a dimethylamino group and an ethoxy group attached to a phenylbutanone backbone. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3;/h5-13,19H,4,14-15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBKGBOOXXPKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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